
(4-Tert-butylphenyl) 4-nitrobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Tert-butylphenyl) 4-nitrobenzenesulfonate, also known as TNBS, is a sulfonating agent that is commonly used in the field of biochemistry and molecular biology. This compound has been widely used in various research applications due to its ability to selectively react with primary amines, making it an indispensable tool for protein modification and quantification.
Wirkmechanismus
(4-Tert-butylphenyl) 4-nitrobenzenesulfonate reacts selectively with primary amines in proteins, resulting in the formation of a stable covalent bond. This reaction occurs through the formation of a nitrenium ion intermediate, which reacts with the primary amine to form a covalent bond. The reaction is highly selective, as only primary amines react with (4-Tert-butylphenyl) 4-nitrobenzenesulfonate, while secondary and tertiary amines do not.
Biochemical and Physiological Effects:
(4-Tert-butylphenyl) 4-nitrobenzenesulfonate has no known biochemical or physiological effects on living organisms. However, it is important to handle (4-Tert-butylphenyl) 4-nitrobenzenesulfonate with care, as it is a strong oxidizing agent and can cause skin and eye irritation.
Vorteile Und Einschränkungen Für Laborexperimente
(4-Tert-butylphenyl) 4-nitrobenzenesulfonate has several advantages for lab experiments, including its high selectivity for primary amines, its ability to form stable covalent bonds with proteins, and its ease of use. However, (4-Tert-butylphenyl) 4-nitrobenzenesulfonate has some limitations, including its potential to cause protein denaturation, its sensitivity to pH and temperature, and its potential to interfere with other assays that use primary amines.
Zukünftige Richtungen
There are several future directions for the use of (4-Tert-butylphenyl) 4-nitrobenzenesulfonate in research. One potential area of application is in the development of new protein quantification assays that are more sensitive and specific than current methods. Another potential area of application is in the modification of antibodies for use in immunoassays. Finally, (4-Tert-butylphenyl) 4-nitrobenzenesulfonate could be used in the development of new enzyme activity assays that are more accurate and reliable than current methods.
Conclusion:
In conclusion, (4-Tert-butylphenyl) 4-nitrobenzenesulfonate is a sulfonating agent that is widely used in the field of biochemistry and molecular biology. It has several advantages for lab experiments, including its high selectivity for primary amines and its ability to form stable covalent bonds with proteins. However, it also has some limitations, including its potential to cause protein denaturation and its sensitivity to pH and temperature. Despite these limitations, (4-Tert-butylphenyl) 4-nitrobenzenesulfonate remains an indispensable tool for protein modification and quantification, and its use in research is likely to continue to expand in the future.
Synthesemethoden
(4-Tert-butylphenyl) 4-nitrobenzenesulfonate can be synthesized by reacting p-tert-butylphenol with nitric acid and sulfuric acid. The reaction produces a mixture of nitrophenols, which are then separated and purified by recrystallization. The final product is obtained by treating the purified nitrophenol with sulfuric acid and sodium nitrite.
Wissenschaftliche Forschungsanwendungen
(4-Tert-butylphenyl) 4-nitrobenzenesulfonate has been widely used in various research applications, including protein quantification, enzyme activity measurement, and antibody production. (4-Tert-butylphenyl) 4-nitrobenzenesulfonate can selectively react with primary amines in proteins, resulting in the formation of a stable covalent bond. This reaction can be used to quantify the amount of protein in a sample, as well as to measure the activity of enzymes that contain primary amines. (4-Tert-butylphenyl) 4-nitrobenzenesulfonate can also be used to modify antibodies, resulting in increased sensitivity and specificity in immunoassays.
Eigenschaften
IUPAC Name |
(4-tert-butylphenyl) 4-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-16(2,3)12-4-8-14(9-5-12)22-23(20,21)15-10-6-13(7-11-15)17(18)19/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNOQGVWDQGOCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Tert-butylphenyl) 4-nitrobenzenesulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-[(4-chlorophenyl)sulfamoyl]-4-methylphenyl]-4-oxo-3H-phthalazine-1-carboxamide](/img/structure/B7480059.png)

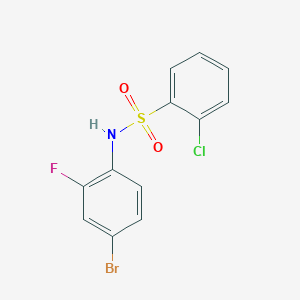
![(2,5-Dimethylfuran-3-yl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7480067.png)


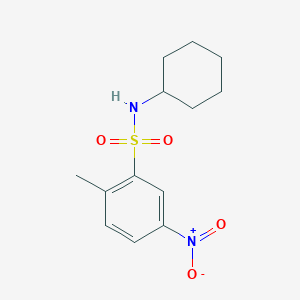
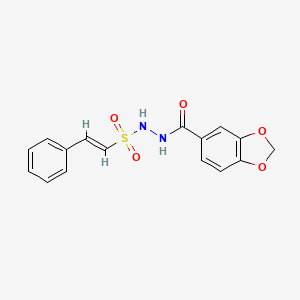
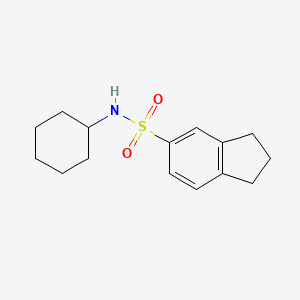
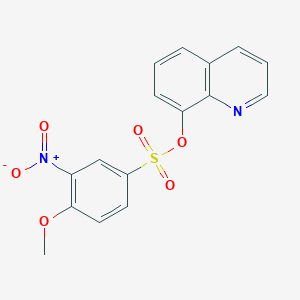
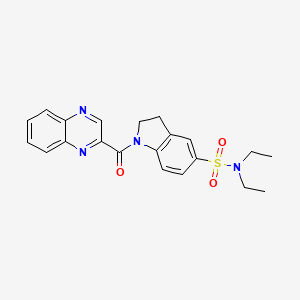
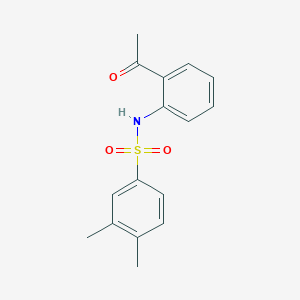
![N-(3-cyanophenyl)-2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)acetamide](/img/structure/B7480130.png)